![molecular formula C17H19F2N3O B6445805 2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549063-17-2](/img/structure/B6445805.png)
2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. One possible method could involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters could be a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of “2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine” is likely to be complex, given its long and detailed IUPAC name. It likely contains a piperidine ring, as well as a pyrazine ring, and various other functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine” would likely be complex and varied. As mentioned earlier, one possible method could involve the use of pinacol boronic esters and their protodeboronation .Future Directions
The future directions for research on “2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine” could be quite varied. Given the potential pharmaceutical applications of compounds containing a piperidine ring , it’s possible that this compound could be of interest in drug discovery and development.
properties
IUPAC Name |
2-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-7-14(8-16(19)9-15)11-22-5-1-13(2-6-22)12-23-17-10-20-3-4-21-17/h3-4,7-10,13H,1-2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIUKFWHDPYJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine |
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